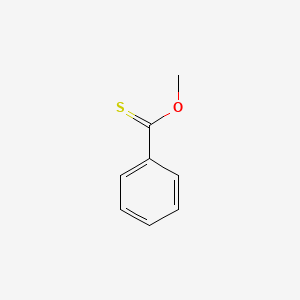

Benzenecarbothioic acid, O-methyl ester

Description

Significance of Methyl Esters and Thioesters in Organic Synthesis

Methyl esters are fundamental building blocks and intermediates in a vast array of organic transformations. wikipedia.orgguidechem.com Their utility stems from their relative stability, ease of preparation, and the ability of the ester group to be converted into a wide range of other functional groups. wikipedia.org They are frequently employed as protecting groups for carboxylic acids and are key components in the synthesis of pharmaceuticals, polymers, and fragrances. guidechem.comtutorchase.comwikipedia.org

Thioesters, which include both S-esters and the less common O-esters (thionoesters), are characterized by the replacement of one of the oxygen atoms of an ester with a sulfur atom. This substitution has profound effects on the molecule's reactivity. S-thioesters are noted for being more reactive than their oxygen ester counterparts, a property that is harnessed in various biological and synthetic acyl transfer reactions. O-thioesters, such as Benzenecarbothioic acid, O-methyl ester, possess a different electronic structure, leading to a unique reactivity profile that distinguishes them from S-thioesters. wikipedia.org The carbon of the C=S bond in thionoesters is less electrophilic than the C=O carbon in traditional esters, influencing their reaction pathways with nucleophiles.

Overview of this compound's Position within Aromatic Ester Chemistry

Aromatic esters are a cornerstone of organic chemistry, with applications ranging from flavor and fragrance agents to key intermediates in the synthesis of complex molecules. wikipedia.org this compound, as an aromatic thionoester, introduces the element of sulfur into this class of compounds, thereby expanding the possibilities for chemical manipulation. Its aromatic ring can undergo electrophilic substitution reactions, while the thionoester functional group provides a site for nucleophilic attack and other transformations unique to this moiety. The interplay between the aromatic system and the thionoester group is a key area of scientific inquiry.

Rationale for Advanced Research into this compound

The impetus for dedicated research into this compound, is multifaceted. A primary driver is the fundamental scientific curiosity about the reactivity and stability of thionoesters, which are less explored compared to their thioester isomers. wikipedia.org Understanding how the C=S bond influences reaction mechanisms can lead to the development of novel synthetic methodologies. Furthermore, the incorporation of sulfur into organic molecules is a common strategy in medicinal chemistry to modulate biological activity. Therefore, exploring the synthesis and reactivity of compounds like this compound, could unveil new scaffolds for drug discovery. The potential for this compound to serve as a precursor to other valuable organosulfur compounds also fuels ongoing research interest.

Structure

3D Structure

Properties

CAS No. |

5873-86-9 |

|---|---|

Molecular Formula |

C8H8OS |

Molecular Weight |

152.22 g/mol |

IUPAC Name |

O-methyl benzenecarbothioate |

InChI |

InChI=1S/C8H8OS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

IXVOVVPVAXAFIV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Benzenecarbothioic Acid, O Methyl Ester

Hydrolysis and Ester Cleavage Pathways

The hydrolysis of benzenecarbothioic acid, O-methyl ester, a type of thionoester, involves the cleavage of the ester bond, a reaction that can be influenced by various factors, including pH and the presence of catalysts. The mechanistic pathways of this transformation are crucial for understanding its stability and reactivity.

The alkaline hydrolysis of O-aryl thionobenzoates, compounds structurally related to O-methyl benzenecarbothioate, has been proposed to proceed through an addition intermediate where the formation of the bond is the rate-determining step. researchgate.net Linear free-energy correlation studies of the alkaline hydrolysis of substituted phenyl thiobenzoates support the proposal of an intermediate with a tetrahedral structure. researchgate.net

The general mechanism for base-promoted ester hydrolysis involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the leaving group (in this case, the methoxide (B1231860) ion). youtube.com In acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.com While distinct acylium ions are more characteristic of other reactions, the hydrolysis of these thioesters is understood to proceed via these structured tetrahedral intermediates.

The kinetics of thioester hydrolysis are strongly dependent on pH. researchgate.netharvard.edu The reaction is subject to both acid and base catalysis. harvard.edu Generally, the rate of hydrolysis increases with both increasing temperature and pH. nih.gov

Under alkaline conditions, the hydrolysis is base-mediated, while acid-mediated hydrolysis is predominant at low pH. harvard.edu In the intervening neutral pH range, a pH-independent hydrolysis mechanism prevails, which is typically slower. harvard.edu For instance, studies on thiol-acrylate photopolymers containing esters with neighboring sulfide (B99878) groups showed a predictable increase in the ester hydrolysis rate as the buffer pH was raised. nih.gov When the pH was changed from 7.4 to 8.0, the rate of ester hydrolysis increased approximately fourfold, a change correlated to the increase in hydroxide ion concentration. nih.gov

Table 1: Effect of pH on Ester Hydrolysis Rate

| Compound Class | Initial pH | Final pH | Initial Rate (days⁻¹) | Final Rate (days⁻¹) | Source |

| Thiol-acrylate photopolymer | 7.4 | 8.0 | 0.074 ± 0.003 | 0.28 ± 0.005 | nih.gov |

This table interactively demonstrates the significant impact of a minor increase in pH on the rate of ester hydrolysis, highlighting the sensitivity of the ester linkage to basic conditions.

Degradation Mechanisms and Environmental Fate Studies

The degradation of this compound, in the environment can occur through both biological and physical processes. These pathways determine the compound's persistence and transformation in various ecosystems.

Biotic degradation represents a significant pathway for the environmental breakdown of organosulfur compounds. Specific microorganisms have demonstrated the ability to selectively cleave carbon-sulfur (C-S) bonds. science.gov For example, microorganisms from the species Rhodococcus rhodochrous and Bacillus sphaericus have been identified as having the capability for selective cleavage of organic C-S bonds, which could be a potential pathway for the degradation of thioesters like O-methyl benzenecarbothioate. science.gov

The enzymatic mechanisms for such cleavage can be complex. For instance, the glycyl radical enzyme isethionate sulfite-lyase (IslA) is responsible for C-S bond cleavage of isethionate in certain bacteria. nih.gov This enzyme utilizes radical chemistry to catalyze the desulfonation reaction. nih.gov While the substrate differs, the existence of such enzymes demonstrates a clear biochemical basis for microbial systems to target and break C-S bonds, suggesting a plausible biotic degradation route for benzenecarbothioic acid esters. nih.gov

The thermal decomposition, or pyrolysis, of methyl esters is a complex process involving numerous reactions. Studies on fatty acid methyl esters (FAMEs) show that high-temperature decomposition pathways primarily involve the cleavage of C-C bonds to produce smaller molecule intermediates. mdpi.com The combustion chemistry of FAMEs can be decoupled into two stages: the initial pyrolysis of the fuel molecules and the subsequent oxidation of the pyrolysis intermediates. acs.org

The thermal stability and decomposition profile of methyl esters can be influenced by their chemical structure. For example, in the presence of oxygen, polyunsaturated methyl esters decompose to leave significantly greater amounts of thermally stable residue compared to more saturated esters. researchgate.net The pyrolysis process for converting FAMEs into biodiesel is typically carried out at temperatures ranging from 160°C to 200°C. scispace.comscispace.com At much higher temperatures (2253–3527 K), the thermal decomposition of methyl radicals themselves can occur through two distinct channels, producing either CH + H₂ or CH₂ + H. nih.gov

Table 2: Thermo-Oxidative Decomposition Characteristics of Various Methyl Esters

| Methyl Ester | Onset of Mass Loss (°C) | Main Decomposition Region (°C) | Residue at 500°C (% mass) | Source |

| Methyl Stearate (C18:0) | ~150 | 220 | < 0.5 | researchgate.net |

| Methyl Oleate (C18:1) | ~160 | 320 | < 0.5 | researchgate.net |

| Methyl Linoleate (C18:2) | ~160 | 500 | 1.1 | researchgate.net |

| Methyl Linolenate (C18:3) | ~160 | 500 | 2.5 | researchgate.net |

This interactive table illustrates how the degree of unsaturation in the alkyl chain of methyl esters affects their decomposition profile and the amount of residue formed at high temperatures.

Cross-Coupling Reactions and Aromatic Functionalization

Thioethers and related thioesters can participate in advanced synthetic methodologies, such as cross-coupling reactions, which are fundamental for aromatic functionalization. lmaleidykla.lt An efficient palladium-catalyzed cross-coupling methodology has been developed where thioethers can act as the leaving group in modified Stille and Suzuki reactions. lmaleidykla.lt

These reactions typically require a Pd(0) catalyst and a stoichiometric amount of a copper(I) promoter to proceed efficiently under neutral conditions with boronic acids or organostannanes. lmaleidykla.lt This approach allows for the formation of new C-C bonds at the aromatic ring, effectively functionalizing the benzene (B151609) core of the molecule. The benzylsulfanyl group, for example, has been successfully used as a leaving partner in copper-mediated, palladium-catalyzed cross-coupling reactions with a variety of (hetero)aromatic boronic acids and organotin derivatives. lmaleidykla.lt This demonstrates the utility of the thio-functionality in this compound, as a handle for synthetic transformations leading to more complex aromatic structures.

Role in Catalysis and Ligand Design for Organic Transformations

The utility of this compound, and its related thiobenzoate structures in catalysis and ligand design is an area of specialized research. The thioester functionality, with its distinct electronic and steric properties compared to oxygen esters, offers unique opportunities for coordination chemistry and influencing the outcomes of organic transformations. Research has primarily explored the thiobenzoate moiety as a versatile ligand capable of coordinating to various transition metals, thereby forming complexes that can serve as intermediates or catalysts in chemical reactions.

Thiobenzoate as a Ligand in Transition Metal Complexes

The thiobenzoate group is a competent ligand for a range of transition metals, including palladium(II), zinc(II), and cadmium(II). researchgate.net In the design of such complexes, the metal center typically bonds to the sulfur atoms of two thiobenzoate anions. researchgate.net The remaining coordination sites on the metal can be occupied by ancillary ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, leading to stable, monomeric compounds. researchgate.net These metal-thiobenzoato complexes are not only of interest for their coordination chemistry but also as precursors for materials with catalytic applications. For instance, the presence of direct sulfur-metal bonds allows these complexes to undergo thermolysis to produce metallic or metal sulfide nanoparticles embedded within a carbon support, which can have catalytic uses. researchgate.net

A significant area of investigation involves the activation of C–H bonds, a foundational process in organic synthesis. While benzoic acids are well-known for directing C-H functionalization, research has extended to their sulfur analogues. acs.org In a notable example, thiobenzoic acid was shown to undergo a metal-facilitated ortho-C–H activation. acs.org An iridium complex, Cp*Ir(Me2SO)(OAc)2, reacts with thiobenzoic acid to form a novel dimeric iridium complex where the thiobenzoate ligands act as bridging units through their sulfur atoms. acs.org This cyclometalated complex represents a key intermediate that can undergo further transformations, demonstrating the role of the thiobenzoate ligand in facilitating reactions directly on its molecular scaffold. acs.org

Reactivity of Coordinated Thiobenzoate Ligands

Once coordinated to a metal center, the thiobenzoate ligand can exhibit distinct reactivity. The aforementioned cyclometalated iridium-thiobenzoate dimer serves as a platform for subsequent chemical modifications. acs.org It reacts with electrophilic methylating agents, such as methyl iodide and methyl triflate, leading to the formation of complexes that contain an S-methylated thiobenzoate ligand. acs.org This reaction effectively transforms the coordinated thiobenzoate into a derivative structurally related to S-methyl thiobenzoate, showcasing a transformation that is mediated by the metal center.

The reaction with methyl iodide cleaves the dimer to form a monomeric iridium complex, Cp*Ir(I)(SMe(O)CC6H4), while the reaction with methyl triflate results in a bimetallic complex where only one of the two sulfur atoms is methylated. acs.org These transformations highlight the nucleophilic character of the sulfur atom within the coordinated ligand. acs.org

| Reactant | Reagent | Reaction Conditions | Product | Key Structural Feature |

|---|---|---|---|---|

| (CpIr(S(O)CC6H4))2 | Methyl Iodide (MeI) | Not specified | CpIr(I)(SMe(O)CC6H4) | Monomeric complex with S-methylated thiobenzoate ligand |

| (CpIr(S(O)CC6H4))2 | Methyl Triflate (MeOTf) | 25 °C, 16 h | [(CpIr(SMe(O)CC6H4))(CpIr(S(O)CC6H4))][OTf] | Bimetallic complex with one S-methylated thiobenzoate ligand |

| (CpIr(S(O)CC6H4))2 | Carbon Monoxide (CO) | Not specified | Cp*Ir(CO)(S(O)CC6H4) | Monomeric complex with a carbonyl ligand |

Thioesters as Substrates in Catalytic Transformations

Beyond serving as ligands, thioesters themselves can be important substrates in catalytic reactions. For example, the hydrogenation of thioesters can be achieved using transition metal catalysts. Research into metal-ligand cooperation has demonstrated that a ruthenium pincer complex can effectively catalyze the hydrogenation of thioesters to aldehydes. nih.gov In the proposed mechanism for this transformation, the thioester interacts with the ruthenium catalyst, which activates hydrogen to facilitate the reduction. nih.gov This illustrates a direct role for the thioester functional group in a catalytic cycle, where its cleavage is the desired outcome of the transformation.

Derivatization and Structural Modification of Benzenecarbothioic Acid, O Methyl Ester

Synthesis of Substituted Aromatic and Thioester Derivatives

The inherent reactivity of O-methyl thiobenzoate and its analogs facilitates the introduction of various substituents onto the aromatic ring and modifications at the thioester group. These modifications are crucial for tuning the molecule's electronic properties, steric hindrance, and biological activity, as well as for preparing precursors for more complex syntheses.

A significant area of research involves the synthesis of aryl-substituted derivatives. For instance, Fiesselmann thiophene (B33073) synthesis has been successfully applied to construct thieno[3,2-b]thiophene (B52689) derivatives. This method involves the condensation of aryl-substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate, leading to the formation of 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov These compounds can be further transformed into corresponding thieno[3,2-b]thiophen-3(2H)-ones, which are valuable intermediates for synthesizing N,S-heterotetracenes. nih.gov

The synthesis of benzo[b]thiophenes, an important class of heterocycles in medicinal and materials chemistry, can be achieved through the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This reaction, mediated by a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, proceeds under moderate conditions and tolerates a variety of functional groups on the alkyne, yielding 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov A one-pot successive cyclization-alkylation strategy has also been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes from 2-alkynylthioanisoles. nih.gov

Furthermore, methods for synthesizing various benzoic acid esters and their thioether and amide derivatives have been explored. google.com Solid acid catalysts, such as zirconium metal fixed with titanium, have been shown to be effective for the esterification of various benzoic acids with methanol (B129727), offering a reusable and environmentally friendly alternative to traditional acid catalysts. mdpi.com

Below is a table summarizing some examples of substituted derivatives synthesized from precursors related to Benzenecarbothioic acid, O-methyl ester.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5- or 4-aryl-3-chlorothiophene-2-carboxylates | Methyl thioglycolate, potassium tert-butoxide in THF | 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | 41–78 | nih.gov |

| o-alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, DCM, room temperature | 2,3-disubstituted benzo[b]thiophenes | High | nih.gov |

| 2-alkynylthioanisoles | I2, K2CO3, t-BuOH, 80 °C | 3-iodobenzo[b]thiophenes | up to 96 | nih.gov |

| Benzoic acids | Methanol, Zr/Ti solid acid catalyst | Methyl benzoates | Varies | mdpi.com |

Deuterium (B1214612) Labeling for Mechanistic and Quantitative Analytical Studies

Deuterium labeling is a powerful technique employed to elucidate reaction mechanisms and for quantitative analysis in various scientific fields. nih.govnih.gov The introduction of deuterium, a stable isotope of hydrogen, into a molecule allows researchers to track the fate of specific atoms during a chemical transformation and to quantify metabolic fluxes and turnover rates. nih.govresearchgate.net

In the context of mechanistic studies, deuterium-labeling experiments can provide crucial insights into the pathways of complex reactions. For example, by observing the incorporation or exchange of deuterium atoms at specific positions in reactants, intermediates, and products, chemists can deduce the involvement of certain intermediates and transition states. researchgate.net Such studies have been instrumental in understanding mechanisms like C-H bond functionalization reactions. researchgate.net

For quantitative analytical purposes, deuterium-labeled compounds serve as excellent internal standards in mass spectrometry-based analyses. nih.gov Metabolic isotope labeling using deuterium oxide (D₂O) is a cost-effective and versatile method for introducing deuterium into a wide range of biomolecules, including proteins, lipids, and nucleotides. nih.gov This allows for the accurate and precise determination of quantitative changes in biological samples. nih.gov Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a rapid and sensitive method for characterizing the isotopic purity of deuterium-labeled compounds and for monitoring hydrogen-deuterium exchange reactions. nih.gov

While direct studies on the deuterium labeling of this compound were not prominently found, the principles and applications are broadly applicable. For instance, late-stage C(sp³)–H deuteration of carboxylic acids has been achieved, demonstrating the feasibility of introducing deuterium into complex molecules. chemrxiv.org

The table below outlines the general applications of deuterium labeling relevant to the study of organic compounds.

| Application | Description | Analytical Technique | Reference |

| Mechanistic Elucidation | Tracking the fate of hydrogen atoms to understand reaction pathways and intermediates. | Mass Spectrometry, NMR Spectroscopy | researchgate.net |

| Quantitative Omics | Determining metabolic flux, turnover rates, and relative quantification of biomolecules. | Mass Spectrometry | nih.gov |

| Isotopic Purity Analysis | Characterizing the level of deuterium incorporation in a labeled compound. | ESI-HRMS | nih.gov |

| Internal Standards | Improving the accuracy and precision of quantitative measurements in mass spectrometry. | Mass Spectrometry | nih.govnih.gov |

Incorporation into Complex Molecular Frameworks (e.g., cyclization products, natural product motifs)

This compound and its derivatives are valuable precursors for the synthesis of more complex molecular structures, including various heterocyclic systems and motifs found in natural products. Cyclization reactions are a key strategy for constructing these intricate frameworks.

Electrophilic cyclization is a prominent method for building fused ring systems. For example, the DMTSF-mediated electrophilic cyclization of o-alkynyl anisoles leads to the formation of 3-thiomethyl-substituted benzo[b]furan derivatives. rsc.org This reaction proceeds under ambient conditions and provides excellent yields. rsc.org Similarly, iodine-mediated halocyclization of alkynyl thioanisoles is an effective route to 3-iodosubstituted benzo[b]thiophenes. nih.gov

Radical cyclization reactions also offer a powerful tool for constructing cyclic compounds. Thioacid-mediated radical cyclization of 1,6-dienes has been utilized for the synthesis of functionalized ring systems, which are common in natural products. nih.gov

The thioester moiety is also found in a number of natural products, and understanding its biosynthesis provides inspiration for synthetic strategies. researchgate.netnih.gov For instance, thioplatensimycin and thioplatencin are thiocarboxylic acid-containing natural products with antibacterial activity. researchgate.netnih.gov The biosynthesis of these compounds involves a "thioacid cassette" of enzymes responsible for the carboxylate activation and sulfur transfer. nih.gov The development of synthetic routes to enmein-type natural products, which possess complex caged structures, often involves intricate cyclization and rearrangement steps. chemrxiv.org

The integration of methyl groups from terpene precursors into expanded ring systems through C-H bond functionalization followed by C-C bond cleavage and rearrangement represents another sophisticated approach to modifying complex molecular skeletons. nih.gov

Below is a table illustrating examples of complex molecular frameworks synthesized from precursors related to this compound.

| Precursor Type | Reaction Type | Resulting Framework | Significance | Reference |

| o-alkynyl anisoles | Electrophilic Cyclization | 3-thiomethyl-substituted benzo[b]furans | Important backbone for pharmaceuticals and organo-electronics | rsc.org |

| 2-alkynylthioanisoles | Iodocyclization | 3-iodobenzo[b]thiophenes | Versatile intermediates for further functionalization | nih.gov |

| 1,6-dienes | Radical Cyclization | Functionalized pyrrolidines | Common structural motif in natural products | nih.gov |

| Terpenoids | C-H Functionalization/Rearrangement | Expanded ring systems | Access to rare and synthetically challenging structures | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Benzenecarbothioic acid, O-methyl ester. It provides granular information about the chemical environment of individual protons and carbon atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer fundamental structural information. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy (B1213986) protons. The aromatic protons would appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The three protons of the O-methyl group would present as a sharp singlet further upfield, characteristic of protons on a carbon adjacent to an oxygen atom.

The predicted ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the thioester group is expected to have a characteristic chemical shift in the downfield region. The aromatic carbons would produce a set of signals in the aromatic region (typically 120-140 ppm), while the methoxy carbon would appear at a higher field.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (ortho) | ~7.8-8.0 | Multiplet | 2H |

| Aromatic-H (meta) | ~7.2-7.4 | Multiplet | 2H |

| Aromatic-H (para) | ~7.4-7.6 | Multiplet | 1H |

| O-CH₃ | ~3.9-4.1 | Singlet | 3H |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | ~200-205 |

| Aromatic-C (ipso) | ~135-140 |

| Aromatic-C (ortho) | ~128-130 |

| Aromatic-C (meta) | ~126-128 |

| Aromatic-C (para) | ~130-133 |

| O-CH₃ | ~55-60 |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC), provide further structural confirmation. A NOESY spectrum would show through-space correlations, for instance, between the ortho-aromatic protons and the methoxy protons, confirming their spatial proximity. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

NMR spectroscopy is a powerful tool for real-time reaction monitoring. magritek.com The synthesis of this compound can be followed by observing the disappearance of reactant signals and the concurrent appearance of product signals in the ¹H NMR spectrum. For example, the formation of the characteristic O-methyl singlet could be monitored to track the progress of the esterification.

Furthermore, NMR is highly effective for purity assessment. nih.gov The presence of impurities, including the isomeric S-methyl thiobenzoate, would be indicated by additional, distinct signals in the ¹H and ¹³C NMR spectra. Quantitative NMR (qNMR) can be employed to determine the purity of a sample by integrating the signals of the target compound against those of a certified internal standard. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₈OS), the calculated exact mass is approximately 152.0296 g/mol . HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. iastate.edu

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound with minimal fragmentation. ESI-MS can also be used to differentiate isomers, as they may exhibit different ionization efficiencies or adduct formation tendencies. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated from other components of a mixture based on its boiling point and polarity. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), leading to fragmentation.

The resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification. For this compound, key fragment ions would likely arise from the cleavage of the ester bond and fragmentation of the benzene ring.

| m/z | Plausible Fragment Ion | Structure |

|---|---|---|

| 152 | [C₈H₈OS]⁺ (Molecular Ion) | [C₆H₅C(S)OCH₃]⁺ |

| 121 | [C₆H₅CS]⁺ | [C₆H₅C=S]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₆H₅C=O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ |

Matrix-Assisted Laser Desorption/Ionization (MALDI) for Derivatization-Assisted Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry that enables the analysis of large and fragile molecules with minimal fragmentation. wikipedia.org In a typical MALDI experiment, the analyte is co-crystallized with an excess of a matrix material that strongly absorbs at the laser's wavelength. scripps.edu A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase for mass analysis. wikipedia.org

While MALDI is extensively used for large biomolecules, its application to small organic molecules like this compound (a thionoester) is also feasible. For small molecules, derivatization can be employed to enhance ionization efficiency and detection sensitivity. For instance, tagging the molecule with a group that has a permanent charge or high proton affinity can improve the signal intensity. Polysaccharides, for example, have been derivatized with ortho-phenylene diamine (OPD) to create benzimidazole-tagged glycans, which significantly enhances their MALDI-TOF MS signals. mdpi.com A similar derivatization strategy could theoretically be applied to O-methyl ester derivatives to improve their detection.

The analysis of this compound via MALDI-TOF (Time-of-Flight) MS would be expected to show a prominent peak corresponding to the molecular ion ([M]+) or, more commonly, a protonated ([M+H]+) or cationized species (e.g., [M+Na]+ or [M+K]+), depending on the matrix and salts present. The high-resolution mass obtained would allow for the confirmation of its elemental composition, C8H8OS.

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M] | Molecular Mass | 152.03 |

| [M+H]⁺ | Protonated Molecule | 153.04 |

| [M+Na]⁺ | Sodiated Adduct | 175.02 |

| [M+K]⁺ | Potassiated Adduct | 191.00 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound would be distinct from its S-methyl ester isomer due to the difference in bonding (C=S vs. C=O). The key functional groups in the O-methyl ester are the thionoester group (C=S) and the C-O-C linkage. The characteristic absorption bands expected in its spectrum would include:

C=S (Thiocarbonyl) Stretch: This is a defining feature of a thionoester. The thiocarbonyl stretching vibration is typically weaker than the C=O stretch of a standard ester and appears at a lower wavenumber, generally in the range of 1250-1050 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-O-C (Ester) Stretches: Thionoesters exhibit strong C-O stretching bands. Typically, two bands are expected: an asymmetric stretch and a symmetric stretch, often found in the 1300-1000 cm⁻¹ region. vscht.cz The specific positions can help confirm the ester linkage.

Aromatic C-H Stretches: These absorptions appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Aliphatic C-H Stretches: The methyl (CH₃) group will show stretching vibrations just below 3000 cm⁻¹, usually around 2950 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring would be expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

By contrast, the S-methyl ester isomer would show a strong C=O carbonyl stretch around 1700-1680 cm⁻¹, a feature that would be absent in the O-methyl ester. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₃) | Stretching | ~2950 | Medium-Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| C=S (Thiocarbonyl) | Stretching | 1250 - 1050 | Medium-Strong |

| C-O-C | Asymmetric/Symmetric Stretching | 1300 - 1000 | Strong |

| Aromatic C-H | Out-of-plane Bending | 770 - 690 | Strong |

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The absorption of light promotes electrons from a ground electronic state to an excited state.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the aromatic ring and the thiocarbonyl group. Benzoic acid and its simple ester derivatives typically show two main absorption bands. sielc.com For example, benzoic acid exhibits maxima around 230 nm and 274 nm. sielc.com The presence of the thiocarbonyl (C=S) group, which is a strong chromophore, is expected to significantly influence the spectrum. Thiocarbonyl compounds generally have n→π* transitions at longer wavelengths (in the visible region) and more intense π→π* transitions at shorter wavelengths (in the UV region) compared to their carbonyl (C=O) analogues.

Therefore, the spectrum of this compound is predicted to show:

An intense band in the UV region corresponding to the π→π* transition of the conjugated system involving the benzene ring and the C=S double bond.

A weaker band at a longer wavelength, potentially extending into the visible region, corresponding to the n→π* transition of the non-bonding electrons on the sulfur atom. This transition is responsible for the characteristic pale yellow color of many thiocarbonyl compounds. wikipedia.org

Studies on benzoic acid have utilized transient UV-Vis absorption spectroscopy to investigate its excited states following laser excitation, revealing characteristic absorptions of its triplet state. researchgate.net A similar approach could be used to study the photophysical properties of this compound.

| Electronic Transition | Associated Chromophore | Expected λmax Region |

|---|---|---|

| π → π | Benzene Ring / C=S Conjugation | ~250 - 350 nm |

| n → π | C=S (Thiocarbonyl) | ~400 - 500 nm |

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for column chromatography. sigmaaldrich.com For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The compound's polarity is moderate; it is less polar than a carboxylic acid (like benzoic acid) but may have different polarity compared to its S-methyl ester isomer. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) would be used for elution. sigmaaldrich.com The position of the spot, quantified by the retardation factor (Rf), would be visualized under UV light (254 nm) due to the UV-absorbing benzene ring.

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method would be most suitable. sielc.com In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A typical mobile phase would be a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like phosphoric or formic acid) to ensure sharp peaks. sielc.comusda.gov Detection would be performed using a UV detector set to one of the compound's absorption maxima (as determined by UV-Vis spectroscopy). The retention time of the compound under specific conditions is a key identifier.

These chromatographic methods would be crucial for separating this compound from its S-methyl isomer, starting materials, or byproducts during its synthesis and purification.

Theoretical and Computational Investigations on Benzenecarbothioic Acid, O Methyl Ester

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a prominent quantum mechanics method used to elucidate mechanistic pathways and achieve results that closely align with experimental values. researchgate.net It has become an essential tool for clarifying reaction mechanisms, particularly for processes like esterification and hydrolysis. rsc.org For calculations involving organic molecules, hybrid functions such as B3LYP are widely employed, often with basis sets like 6-311G(d,p) to ensure accuracy. rsc.orgnih.gov

In the acid-catalyzed hydrolysis or esterification of esters, the initial step involves protonation. DFT calculations on analogous compounds like methyl benzoate (B1203000) reveal that protonation can occur at two different sites: the carbonyl oxygen and the ester (alkyl) oxygen. rsc.org

Carbonyl-Oxygen Protonation: This process is generally more facile, with calculated activation energy barriers (Ea) in the range of 0-4 kcal/mol. rsc.org

Alkyl-Oxygen Protonation: While requiring a higher activation energy of 4-10 kcal/mol, this protonation is the crucial rate-controlling step. rsc.org

| Protonation Site | Activation Energy (Ea) Range (kcal/mol) | Significance |

|---|---|---|

| Carbonyl Oxygen | 0-4 | Easier, but less effective for reaction progression. |

| Alkyl Oxygen | 4-10 | Rate-controlling step leading to acylium ion formation. |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like Benzenecarbothioic acid, O-methyl ester, MD simulations can provide valuable insights into its conformational preferences, flexibility, and interactions with its environment, such as a solvent. nih.govmdpi.com

The stability of a protein-ligand complex or a molecule's conformation can be assessed by calculating the root mean square deviation (RMSD) over the simulation period. nih.gov Smaller deviations in RMSD suggest a more stable structure. nih.gov Additionally, the root mean square fluctuation (RMSF) can identify more flexible regions within the molecule. nih.gov Such simulations, often performed using force fields like AMOEBA, allow for efficient sampling of rare and important conformational states. nih.gov This analysis helps to understand how the molecule behaves in solution, which can influence its reactivity and properties. mdpi.com

Computational Studies of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules. nih.govmdpi.com By calculating theoretical spectra, researchers can assign and understand the experimental data obtained from techniques like FT-IR, FT-Raman, and NMR spectroscopy.

For a given molecule, the geometry is first optimized using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p). mdpi.com

Vibrational Spectroscopy: Harmonic vibrational frequencies are calculated and often scaled to better match experimental FT-IR and FT-Raman spectra. nih.gov Programs like VEDA (Vibrational Energy Distribution Analysis) can be used to perform detailed vibrational assignments. mdpi.com For example, the highly polar C=O double bond is expected to show a significant infrared absorption band. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. mdpi.com These theoretical values are typically in good agreement with experimental shifts, aiding in the structural elucidation of the compound. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help explain the charge transfer that occurs within the molecule during these electronic excitations. mdpi.commdpi.com

Predictive Modeling for Reactivity, Selectivity, and Degradation Pathways

Computational models can predict the chemical behavior of molecules. DFT-based quantum descriptors are applied to gain a deeper understanding of reactivity, selectivity, and stability. researchgate.net

Reactivity and Selectivity: The energies of the HOMO and LUMO orbitals, and the resulting HOMO-LUMO energy gap (ΔE), are key indicators of chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com Fukui functions and Molecular Electrostatic Potential (MEP) maps can also be calculated to identify the most likely sites for nucleophilic and electrophilic attack, thereby predicting the molecule's reactivity and selectivity in various reactions. mdpi.comnih.gov

Degradation Pathways: The computational investigation of reaction mechanisms, such as the hydrolysis pathway described by DFT calculations, serves as a predictive model for chemical degradation. rsc.org By identifying the intermediates (e.g., acylium ions) and transition states, and calculating the associated energy barriers, these models can predict the most likely pathways for the molecule to break down under specific conditions (e.g., in an acidic aqueous environment). rsc.org

Despite a comprehensive search for "this compound," also known as O-methyl thionobenzoate, there is insufficient specific information available in the public domain to fully address the detailed research applications outlined in your request. The available scientific literature primarily focuses on the isomeric compound, Benzenecarbothioic acid, S-methyl ester (S-methyl thiobenzoate), or the more common oxygen analog, methyl benzoate.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline for this compound, as the specific research findings for the following sections are not present in the search results:

Research Applications of Benzenecarbothioic Acid, O Methyl Ester in Chemical Science

Sustainable Chemistry and Biofuel Research

Information on related compounds, such as the use of fatty acid methyl esters in biofuel research and general principles of synthetic building blocks, exists but does not pertain directly to the specified O-methyl ester of Benzenecarbothioic acid. Providing an article based on these related compounds would be scientifically inaccurate and would not meet the explicit requirements of your instructions.

Mechanistic Investigations in Biological Systems Non Clinical Focus

Molecular Interactions with Biological Targets

While specific molecular targets for Benzenecarbothioic acid, O-methyl ester have not been identified, its structure suggests potential interactions with enzymes that recognize benzoate (B1203000) or similar aromatic carboxylate structures.

There is currently no direct evidence from binding assays or structural biology studies detailing the recognition and binding specificity of this compound with specific enzymes or receptors. Conceptually, enzymes that process benzoate or its derivatives possess active sites, such as carboxylate-binding pockets, which recognize and bind the carboxylic acid moiety. The esterification of the thioic acid to an O-methyl ester would significantly alter its chemical properties, changing it from an acidic group to a neutral, more lipophilic group. This change would likely prevent it from forming the typical ionic bonds that anchor carboxylate substrates within such pockets, suggesting that if it does bind, the mode of interaction would be fundamentally different, relying more on hydrophobic and van der Waals interactions.

Direct studies on the modulation of biological pathways by this compound are lacking. However, research on a related compound, Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH), a well-known plant defense activator, provides insight into how a similar chemical scaffold can influence cellular signaling. BTH is known to induce systemic acquired resistance (SAR) in plants by modulating defense signaling pathways. It has been shown to increase the expression of marker genes associated with both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, which are crucial for plant defense against a broad range of pathogens.

Another relevant example comes from the bacterial degradation of aromatic compounds. Benzoyl-Coenzyme A (Benzoyl-CoA), a central metabolic intermediate in the breakdown of benzoate, acts as an effector molecule that regulates the expression of genes in the gentisate pathway in bacteria like Comamonas testosteroni. nih.gov This demonstrates that molecules with a benzoyl core can function as signaling molecules to control metabolic flux at a molecular level.

| Signaling Pathway | Marker Gene | Observed Effect | Biological Function |

|---|---|---|---|

| Salicylic Acid (SA) | Pathogenesis-Related (PR) proteins | Upregulation | Direct antimicrobial activity, reinforcement of cell walls |

| Salicylic Acid (SA) | Phenylalanine ammonia-lyase (PAL) | Upregulation | Key enzyme in the synthesis of salicylic acid and phytoalexins |

| Jasmonic Acid (JA) | Plant Defensin (PDF) genes | Upregulation | Antifungal and antibacterial activity |

| Jasmonic Acid (JA) | Lipoxygenase (LOX) | Upregulation | Key enzyme in the biosynthesis of jasmonic acid |

Role as Metabolic Intermediates or Biotransformation Products

There is no current literature identifying this compound as a naturally occurring metabolic intermediate or a product of biotransformation in any organism. Metabolic pathways for aromatic compounds like benzoate are well-characterized and typically proceed through activation to a thioester with coenzyme A (e.g., benzoyl-CoA), followed by ring oxidation and cleavage. nih.gov The formation of an O-methyl ester is not a known step in these canonical pathways.

Theoretically, if introduced into a biological system as an exogenous compound (xenobiotic), it could undergo biotransformation. The most probable metabolic reactions would involve hydrolysis of the ester bond by esterase enzymes to yield methanol (B129727) and benzenecarbothioic acid. The resulting thioic acid could then potentially enter the benzoate degradation pathway. Alternatively, the aromatic ring could be a target for hydroxylation by cytochrome P450 monooxygenases, a common detoxification reaction.

Applications in Biochemical Analytical Techniques

While this compound itself is not a standard tool in biochemical analysis, the chemical modification it represents—methyl esterification—is a cornerstone of certain analytical techniques, particularly in mass spectrometry-based proteomics.

In proteomics, the analysis of peptides by mass spectrometry (MS) is a fundamental technique for identifying and sequencing proteins. The chemical properties of peptides, particularly those with acidic side chains (aspartic acid, glutamic acid) and a free C-terminus, can complicate MS analysis. Methyl esterification is a derivatization technique used to convert these negatively charged carboxylic acid groups into neutral methyl esters.

This modification offers several advantages for MS-based characterization. It reduces the heterogeneity of peptide charge states and can improve fragmentation efficiency during tandem mass spectrometry (MS/MS), leading to more complete and easily interpretable fragmentation spectra for de novo sequencing. By neutralizing acidic residues, it can also reduce non-specific binding to metal affinity columns used for phosphopeptide enrichment.

| Advantage | Mechanism | Impact on Analysis |

|---|---|---|

| Improved Fragmentation Efficiency | Neutralizes acidic residues, preventing charge-remote fragmentation pathways that are less informative. | Generates more complete b- and y-ion series, facilitating more reliable peptide sequencing. |

| Enhanced Signal Intensity | Increases the hydrophobicity of peptides, which can improve ionization efficiency in electrospray ionization (ESI). | Higher signal-to-noise ratio for modified peptides, improving detection limits. |

| Simplified Spectra | Reduces the number of possible charge states and adducts, leading to less complex spectra. | Easier identification of peptide precursor ions and interpretation of MS/MS data. |

| Aids in Quantitation | Can be used with stable isotope labeling (e.g., using ¹³C-methanol) for quantitative proteomics. | Allows for accurate relative quantification of proteins between different samples. |

Metabolic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways. This is typically achieved by introducing a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ¹⁸O) into a biological system. The labeled substrate is metabolized, and the incorporation of the isotope into downstream intermediates and products is monitored by mass spectrometry or NMR spectroscopy.

This compound is not used as a labeling agent. However, a molecule with its structure could theoretically be synthesized with a stable isotope for use as a metabolic tracer. For example, if the methyl group were derived from ¹³C-methanol, or if the carbonyl oxygen were ¹⁸O, the labeled ester could be introduced to cells or organisms. Researchers could then trace the fate of the labeled methyl or oxygen atoms by analyzing metabolites for the isotopic signature, providing insights into esterase activity and the subsequent metabolism of the resulting thioic acid or methanol. This approach would allow for the direct tracking of the compound's biotransformation and integration into cellular metabolic networks.

Mechanistic Studies of Biological Inhibition (e.g., Nitrification Inhibition by Fatty Acid Methyl Esters)

There is no available research on the mechanistic studies of biological inhibition by this compound. The example of nitrification inhibition by fatty acid methyl esters highlights a class of compounds that have been studied for their ability to suppress the activity of nitrifying bacteria by blocking enzymatic pathways like ammonia (B1221849) monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO). However, no such studies have been conducted on this compound.

Emerging Research Directions and Future Perspectives for Benzenecarbothioic Acid, O Methyl Ester

Development of Novel and Green Synthetic Pathways

The traditional synthesis of thionoesters like O-methyl thiobenzoate often involves the thionation of the corresponding oxygen ester, methyl benzoate (B1203000), using stoichiometric sulfurating agents such as Lawesson's reagent or phosphorus pentasulfide. While effective, these methods can generate significant phosphorus-containing waste, prompting a shift towards more atom-economical and environmentally benign synthetic strategies.

Future research is focused on catalytic and green alternatives. A promising avenue is the development of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For instance, research on the synthesis of the parent compound, methyl benzoate, has demonstrated the successful use of reusable solid acid catalysts, such as zirconium-titanium mixed oxides, for the esterification of benzoic acid. mdpi.com This approach avoids the use of corrosive and non-recoverable liquid acids like sulfuric acid. mdpi.com A key future direction will be to adapt such solid-state catalysts for either the direct, one-pot synthesis of O-methyl thiobenzoate from benzoic acid and a sulfur source or for the efficient thionation of methyl benzoate under greener conditions.

Another emerging area is the use of novel energy sources to drive the synthesis more efficiently. Microwave-assisted organic synthesis (MAOS) has the potential to significantly reduce reaction times and improve yields in thionation reactions, thereby lowering energy consumption. The exploration of flow chemistry setups also presents an opportunity for the safe, continuous, and scalable production of O-methyl thiobenzoate, minimizing batch-to-batch variability and improving process control.

| Synthesis Approach | Traditional Method | Emerging Green Alternative | Future Perspective |

| Catalyst | Stoichiometric (e.g., Lawesson's Reagent) | Heterogeneous Solid Acids (e.g., Zr/Ti oxides for ester precursor) mdpi.com | Direct catalytic thionation using recyclable catalysts. |

| Process | Batch reaction with significant waste | One-pot procedures organic-chemistry.org | Continuous flow synthesis for enhanced safety and scalability. |

| Energy Source | Conventional heating | N/A | Microwave-assisted synthesis to reduce reaction time and energy use. |

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deep understanding of reaction mechanisms is crucial for controlling reactivity and designing new applications. Research on O-methyl thiobenzoate and related thionoesters is moving beyond classical kinetic studies to employ state-of-the-art experimental and computational techniques for a more detailed picture of transition states and reaction intermediates.

Kinetic studies on the nucleophilic substitution reactions of structurally similar O-aryl thionobenzoates have provided significant mechanistic insights. nih.gov By analyzing the reaction rates with various nucleophiles (azide, cyanide, hydroxide) and different substituents on the aryl leaving group, a stepwise reaction mechanism was established. The use of Brønsted-type plots, which correlate the reaction rate with the basicity of the leaving group, revealed a change in the rate-determining step depending on the leaving group's ability. nih.gov For highly basic leaving groups, their departure from the tetrahedral intermediate is the slow step, whereas for less basic (good) leaving groups, the initial attack of the nucleophile becomes rate-determining. nih.gov

Table: Kinetic Data for Nucleophilic Substitution of O-Aryl Thionobenzoates

| Nucleophile | Leaving Group Basicity | Brønsted Slope (βlg) | Deduced Mechanism |

|---|---|---|---|

| Azide (N3-) | High | -1.10 | Stepwise, leaving group departure is rate-determining nih.gov |

| Azide (N3-) | Low | -0.33 | Stepwise, nucleophilic attack is rate-determining nih.gov |

| Cyanide (CN-) | All | -0.33 | Stepwise, nucleophilic attack is rate-determining nih.gov |

Future work will likely apply these kinetic methodologies directly to O-methyl thiobenzoate. Furthermore, ultrafast transient absorption spectroscopy is a powerful technique that can be used to observe short-lived reaction intermediates in real-time. This method has been successfully used to study the mechanism of thia-Diels-Alder reactions, and its application to photochemical or thermally induced reactions of O-methyl thiobenzoate could provide unprecedented detail about its reactive pathways. nih.gov

Rational Design of Derivatives for Specific Research Probes

The unique reactivity of the thionoester functional group makes O-methyl thiobenzoate an attractive scaffold for the development of molecular probes. Thionoesters are known to react selectively with soft nucleophiles, such as thiols, over hard nucleophiles like water. This selectivity is particularly valuable for designing probes that can function in complex biological environments.

The rational design of such probes involves modifying the core O-methyl thiobenzoate structure to incorporate signaling moieties, such as fluorophores. illinois.edursc.orgnih.gov A common strategy is to design a "turn-on" fluorescent probe where the thionoester group quenches the fluorescence of a nearby dye. Upon reaction with a specific biological analyte, such as the amino acid cysteine, the thionoester is cleaved, leading to the release of the quenching group and a subsequent increase in fluorescence. nih.govresearchgate.net

The reactivity of the thionoester can be precisely tuned by introducing electron-withdrawing or electron-donating substituents onto the benzene (B151609) ring. nih.gov This principle allows for the rational design of derivatives with tailored reaction rates and selectivity for different biological targets. For example, an electron-withdrawing group (e.g., -NO₂) would make the thiono-carbonyl carbon more electrophilic and thus more reactive towards nucleophiles, while an electron-donating group (e.g., -OCH₃) would have the opposite effect. This approach allows for the creation of a suite of probes with varying sensitivities.

Future research will focus on creating sophisticated probes based on mechanisms like Förster Resonance Energy Transfer (FRET), where the reaction with an analyte changes the distance or orientation between two different dyes, resulting in a ratiometric spectroscopic signal that is more robust and reliable. nih.govacs.org

| Probe Design Strategy | Mechanism | Potential Application |

| Turn-On/Off Fluorescence | Analyte-induced cleavage of the thionoester releases a fluorophore or quencher. | Detection of specific biothiols (e.g., cysteine, glutathione). nih.govresearchgate.net |

| Reactivity Tuning | Substitution on the aromatic ring modifies the electrophilicity of the C=S carbon. nih.gov | Creating probes with a range of sensitivities for different biological contexts. |

| FRET-Based Sensing | Thionoester cleavage alters the FRET efficiency between a donor and acceptor dye pair. nih.govacs.org | Ratiometric sensing of enzymatic activity or small molecule concentrations. |

Integration of Computational and Experimental Approaches in Molecular Design and Discovery

The future of molecular science, including the study of O-methyl thiobenzoate, lies in the tight integration of computational modeling and experimental validation. mdpi.commdpi.com Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms, predicting molecular properties, and guiding the design of new molecules. mdpi.comrsc.org

For O-methyl thiobenzoate, DFT calculations can be used to model the entire reaction pathway for its synthesis, such as via thionation with Lawesson's reagent, helping to identify transition states and intermediates that are difficult to observe experimentally. acs.orgacs.org This computational insight can guide the optimization of reaction conditions to improve yields and minimize byproducts.

In the context of designing new derivatives for molecular probes, a synergistic workflow is emerging:

Computational Screening: A virtual library of O-methyl thiobenzoate derivatives with various substituents is created. DFT and other computational methods are used to predict their key properties, such as reactivity towards a target nucleophile, absorption/emission spectra, and stability.

Prioritization and Synthesis: The most promising candidates identified through computation are then synthesized in the laboratory.

Experimental Validation: The properties of the synthesized compounds are measured using advanced spectroscopic and kinetic techniques.

Iterative Refinement: The experimental results are used to benchmark and refine the computational models, improving their predictive accuracy for the next round of design.

This integrated approach accelerates the discovery process, reduces the need for extensive trial-and-error synthesis, and leads to a more profound understanding of structure-property relationships. mdpi.comnih.gov The application of this cycle to O-methyl thiobenzoate will enable the rapid development of novel materials and highly specific molecular probes for a range of applications in chemistry and biology.

Q & A

Q. What analytical techniques are recommended for confirming the purity and identity of Benzenecarbothioic acid, O-methyl ester?

To ensure purity and structural confirmation, researchers should employ a combination of methods:

- High-Performance Liquid Chromatography (HPLC) : For quantitative assay validation (e.g., ≥95% purity criteria) .

- Nuclear Magnetic Resonance (NMR) : To verify substituent positioning (e.g., methoxy or methyl ester groups) and aromatic proton environments .

- Mass Spectrometry (MS) : Cross-referenced with databases like the EPA/NIH Mass Spectral Data Base (e.g., molecular ion peaks at m/z 260.308 for C₁₄H₁₂O₃S derivatives) .

- Infrared (IR) Spectroscopy : To confirm functional groups like thioester (C=S) and ester (C=O) bonds .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

Typical methods include:

- Thioesterification : Reacting benzoic acid derivatives with thiols in the presence of coupling agents (e.g., DCC/DMAP) .

- Substitution Reactions : Replacing halides or other leaving groups in substituted benzoyl chlorides with methyl thiolate nucleophiles .

- Protection-Deprotection Strategies : Using methyl esters to stabilize reactive intermediates during multi-step syntheses .

Advanced Research Questions

Q. How do substituents (e.g., methoxy or methyl groups) influence the reactivity of this compound in nucleophilic acyl substitution?

Substituents alter electronic and steric effects:

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density at the carbonyl carbon, reducing electrophilicity and slowing nucleophilic attack. This requires harsher conditions (e.g., elevated temperatures or stronger nucleophiles) .

- Steric Hindrance : Bulky groups (e.g., ortho-substituents) impede access to the thioester bond, necessitating catalysts like DMAP to enhance reaction rates .

- Experimental Validation : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to compare derivatives like 4-methoxy vs. 3-methyl analogs .

Q. What are the thermal decomposition pathways of this compound, and how can they be mitigated?

Under heating (>150°C), decomposition occurs via:

- Hydrolysis : Formation of benzoic acid and methyl thiol in the presence of moisture .

- Oxidation : Reaction with atmospheric oxygen to yield sulfoxides or sulfones, detectable via GC-MS .

- Mitigation Strategies : Conduct reactions under inert atmospheres (N₂/Ar) and use anhydrous solvents. Stabilize intermediates with antioxidants like BHT .

Q. How can computational methods (e.g., DFT) predict the spectroscopic properties of Benzenecarbothioic acid derivatives?

- Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., ¹³C NMR for carbonyl carbons) and compare with experimental data to validate structures .

- Molecular Dynamics (MD) : Model hydrogen-bonding interactions in solvents like DMSO, which affect solubility and reactivity .

- Software Tools : Gaussian or ORCA for optimizing geometries and calculating vibrational frequencies (IR) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported mass spectral data for Benzenecarbothioic acid derivatives?

- Cross-Validation : Compare spectra across multiple databases (e.g., NIST Chemistry WebBook vs. EPA/NIH) .

- Standardization : Use certified reference materials (CRMs) with traceable certificates of analysis .

- Instrument Calibration : Ensure mass spectrometers are calibrated with perfluorotributylamine (PFTBA) or similar standards .

Q. Why do stability studies for this compound report varying shelf-life durations?

Variability arises from:

- Storage Conditions : Moisture and oxygen exposure accelerate degradation. Anhydrous storage at -20°C extends stability .

- Impurity Profiles : Trace metals (e.g., Fe³⁺) catalyze oxidation; use chelating agents like EDTA in formulations .

- Analytical Sensitivity : HPLC vs. UV-Vis methods may detect degradation products at different thresholds .

Applications in Mechanistic Studies

Q. How is this compound utilized as a hydrogen sulfide (H₂S) donor in biochemical research?

- Controlled Release : Hydrolysis under physiological conditions generates H₂S, monitored via methylene blue assays .

- Targeted Delivery : Conjugation with PEG₃ linkers enhances bioavailability in cellular studies .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure H₂S release rates in buffered systems (pH 7.4) .

Q. What role does this compound play in studying enzyme inhibition (e.g., cysteine proteases)?

- Mechanism-Based Inhibition : The thioester group covalently binds to catalytic cysteine residues, characterized via X-ray crystallography .

- Activity Assays : Monitor inhibition using fluorogenic substrates (e.g., Z-FR-AMC) in kinetic assays .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous environments?

- Hydrolysis Risk : Use pH-stable buffers (e.g., phosphate, pH 6–8) to minimize unintended thioester cleavage .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (CLP Category 2) .

- Waste Disposal : Treat as hazardous organic waste; incinerate at >1000°C to avoid sulfur oxide emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.